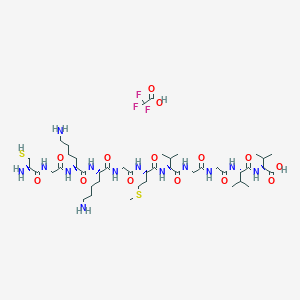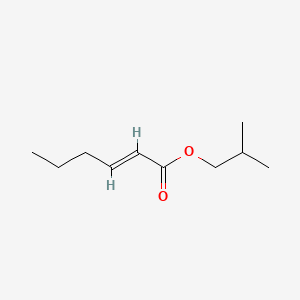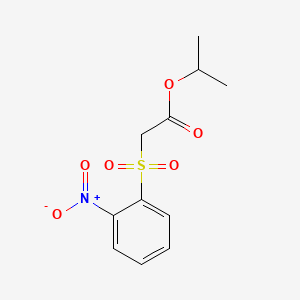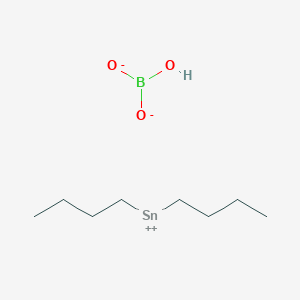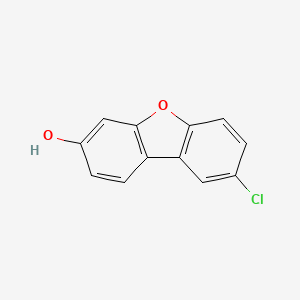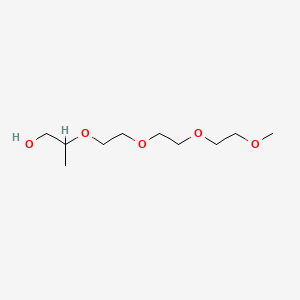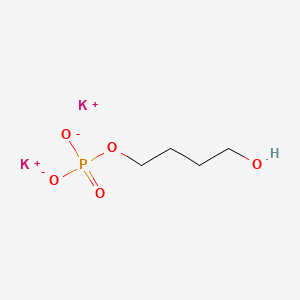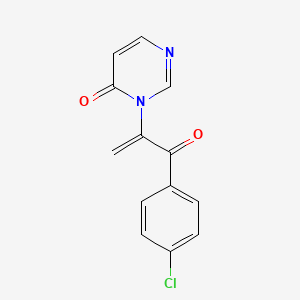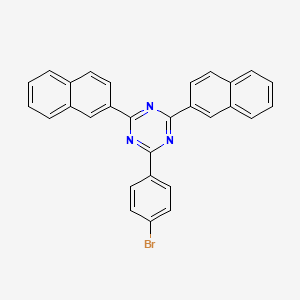
2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with bromophenyl and naphthalenyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine involves its interaction with specific molecular targets. The compound’s triazine core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and naphthalenyl groups may enhance the compound’s binding affinity and specificity towards these targets. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, leading to inhibition or modulation of their function .
Comparaison Avec Des Composés Similaires
4-Bromophenylacetic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness: 2-(4-Bromophenyl)-4,6-di-2-naphthalenyl-1,3,5-Triazine stands out due to its unique combination of bromophenyl and naphthalenyl groups attached to a triazine core. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C29H18BrN3 |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4,6-dinaphthalen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C29H18BrN3/c30-26-15-13-21(14-16-26)27-31-28(24-11-9-19-5-1-3-7-22(19)17-24)33-29(32-27)25-12-10-20-6-2-4-8-23(20)18-25/h1-18H |
Clé InChI |
UZBYKKGCTOQGOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


